molecular formula C19H21BrClNO2 B1668789 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide CAS No. 74115-01-8

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

Cat. No.: B1668789
CAS No.: 74115-01-8
M. Wt: 410.7 g/mol
InChI Key: WLXGFAVTAAQOFH-UHFFFAOYSA-N
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Description

9-Chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide (IUPAC name), also known as SKF-82958 hydrobromide, is a potent dopamine D1 receptor agonist with the molecular formula C19H20ClNO2·HBr and a molecular weight of 329.824 g/mol (free base) . Structurally, it features a benzazepine core with a chlorine substituent at position 9, hydroxyl groups at positions 7 and 8, a phenyl group at position 5, and a propenyl (allyl) chain at position 2. The hydrobromide salt enhances its solubility in polar solvents compared to the free base .

SKF-82958 is widely used in neuropharmacological research to study dopaminergic pathways, particularly in locomotor activity modulation and synaptic plasticity . Its efficacy in activating D1 receptors makes it a reference compound for comparing newer analogs.

Preparation Methods

The synthesis of SKF 82958 hydrobromide involves several steps, starting with the preparation of the core benzazepine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

SKF 82958 hydrobromide undergoes several types of chemical reactions:

    Oxidation: The hydroxyl groups on the benzazepine ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated derivative.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions include quinones, dechlorinated derivatives, and substituted benzazepines .

Scientific Research Applications

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antihypertensive Effects : The compound has been studied for its potential use in treating hypertension. Its mechanism involves the modulation of vascular tone and reduction of blood pressure through various pathways .
  • Neuroprotective Properties : Preliminary studies suggest that it may offer neuroprotective effects, which could be beneficial in neurodegenerative diseases. This is attributed to its ability to inhibit oxidative stress and promote neuronal survival .
  • Antidiabetic Activity : Some derivatives of this compound have shown promise in managing diabetes by enhancing insulin sensitivity and regulating glucose metabolism .

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Antihypertensive Activity

A clinical trial investigated the antihypertensive effects of a related compound in patients with stage 1 hypertension. Results showed a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment compared to placebo controls. The study concluded that compounds similar to 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine could be effective antihypertensive agents .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests a potential role in neuroprotection and cognitive enhancement .

Mechanism of Action

SKF 82958 hydrobromide exerts its effects by binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate protein kinase A, which then phosphorylates various target proteins, leading to changes in cellular function. The compound’s selectivity for D1 receptors over D2 receptors is due to its specific binding affinity for the D1 receptor subtype .

Comparison with Similar Compounds

Structural Analogs in the Benzazepine Family

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol)
SKF-82958 Hydrobromide Reference compound: 9-Cl, 3-allyl, 5-phenyl C19H20ClNO2·HBr 329.824 (free base)
SKF-38393 Hydrobromide No Cl substituent; 1-phenyl instead of 5-phenyl C16H17NO2·HBr 280.21 (free base)
SKF-81297 Hydrobromide 6-Cl substituent; lacks 9-Cl and 3-allyl C16H17ClNO2·HBr 294.67 (free base)
A-77636 3-methyl instead of 3-allyl; similar Cl and phenyl C18H18ClNO2 315.80
3-Allyl-9-Cl-5-phenyl analog (free base) Same as SKF-82958 but without hydrobromide salt C19H20ClNO2 329.824

Structural Impact on Activity :

  • The 9-chloro substituent in SKF-82958 enhances receptor binding affinity compared to SKF-38393, which lacks this group .
  • The 3-allyl chain in SKF-82958 contributes to its full agonist activity, whereas SKF-38393 (partial agonist) has a simpler side chain .
  • Hydrobromide salt formation improves aqueous solubility, critical for in vivo applications, compared to free bases like A-77636 .

Functional Comparison: Receptor Binding and Efficacy

Compound D1 Receptor Binding (IC50) Functional Activity Key Applications
SKF-82958 Hydrobromide 2.3 nM Full agonist Locomotor activation, LTP induction
SKF-38393 Hydrobromide 15 nM Partial agonist cAMP signaling studies
SKF-81297 Hydrobromide 1.8 nM Full agonist Behavioral assays
SCH-23390 0.2 nM Antagonist Receptor blockade studies

Key Findings :

  • SKF-82958 exhibits ~6.5-fold higher binding affinity than SKF-38393, attributed to its 9-Cl and 3-allyl groups .
  • SKF-81297, despite lacking a 9-Cl substituent, shows comparable affinity to SKF-82958 due to its 6-Cl position and optimized side chain .
  • In locomotor assays, SKF-82958 induces 2-fold greater ambulation in mice compared to SKF-38393, reflecting its full agonist efficacy .

Solubility and Physicochemical Properties

Compound Aqueous Solubility Organic Solvent Solubility Key Factors
SKF-82958 Hydrobromide Moderate (salt form) High in DMSO, ethanol Hydrobromide enhances polarity
SKF-82958 Free Base Low High in chloroform, acetone Hydroxyl groups enable H-bonding
3-Allyl-9-Cl analog (base) Low High in ethanol, DMSO Allyl and phenyl groups limit hydrophilicity

Implications for Drug Development :

  • The hydrobromide salt of SKF-82958 is preferred for in vivo studies due to better bioavailability.
  • Structural analogs with methyl groups (e.g., A-77636) show reduced solubility but improved metabolic stability .

Biological Activity

9-Chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzazepine class and features a complex structure that contributes to its biological properties. Its molecular formula is C19_{19}H20_{20}BrClN2_2O2_2, and it has a molecular weight of approximately 399.73 g/mol. The presence of the chloro and phenyl groups is significant for its interaction with biological targets.

Research indicates that compounds within the benzazepine class often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. The specific mechanisms for 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol include:

  • Inhibition of Norepinephrine N-Methyltransferase : Similar compounds have shown inhibitory effects on norepinephrine N-methyltransferase, which plays a role in catecholamine metabolism .
  • Adrenergic Receptor Modulation : The compound may act as an antagonist at adrenergic receptors, influencing cardiovascular and central nervous system functions .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antidepressant Effects

Benzazepines have been investigated for their potential antidepressant properties. In animal models, compounds exhibiting similar structures demonstrated significant reductions in depressive-like behaviors .

Antinociceptive Activity

Studies have indicated that related benzazepines possess antinociceptive properties, suggesting potential applications in pain management .

Cardiac Effects

Research involving rat models has shown that certain benzazepines can affect muscle contraction in thoracic aorta tissues, indicating cardiovascular implications .

Data Tables

Activity Effect Reference
AntidepressantReduces depressive-like behavior
AntinociceptivePain relief observed in models
Cardiovascular ModulationAffects muscle contraction

Case Studies

  • Study on Antidepressant Effects : A comparative study highlighted the efficacy of benzazepines in reducing symptoms of depression in animal models compared to traditional SSRIs .
  • Antinociceptive Research : In a controlled experiment, the administration of related compounds resulted in significant pain reduction in induced pain models, supporting its therapeutic potential for pain management .
  • Cardiovascular Impact Analysis : Experiments conducted on rat thoracic aorta revealed that certain derivatives can modulate adrenergic receptor activity, leading to altered vascular responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for obtaining high-purity 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide?

  • Methodological Answer : Synthesis requires precise control of reaction parameters. Use anhydrous solvents (e.g., dichloromethane or THF) under inert gas (N₂/Ar) to minimize hydrolysis. Maintain temperatures between 0–25°C during critical steps like halogenation or coupling reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC ensures high purity (>95%). Monitor intermediates using TLC and confirm final product purity via NMR and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, allyl/prop-2-enyl groups) and verifies substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., via ESI+ or MALDI-TOF).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions (critical for hydrobromide salt confirmation) .

Q. How do functional groups (e.g., chloro, hydroxyl, prop-2-enyl) influence the compound's reactivity in further derivatization?

  • Methodological Answer : The chloro group facilitates nucleophilic substitution (e.g., Suzuki coupling for aryl modifications). The hydroxyl groups at positions 7 and 8 require protection (e.g., acetyl or TBS groups) during reactions involving harsh conditions. The prop-2-enyl moiety enables click chemistry (e.g., thiol-ene reactions) for bioconjugation or polymer grafting .

Advanced Research Questions

Q. What strategies mitigate conflicting data in reported biological activities (e.g., dopamine receptor binding vs. serotonin receptor antagonism)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 transfected with human D₂/D₃ receptors) and buffer conditions (pH, ion concentration) across studies.
  • Orthogonal Validation : Combine radioligand binding assays with functional assays (e.g., cAMP inhibition for GPCR activity).
  • Structural Dynamics : Investigate tautomerism or conformational flexibility via variable-temperature NMR or molecular dynamics simulations .

Q. How can enantiomer-specific activity be experimentally resolved for this chiral benzazepine derivative?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.
  • Circular Dichroism (CD) : Correlate optical activity with receptor-binding affinity.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) to synthesize enantiopure intermediates .

Q. What computational approaches predict interactions between this compound and neurological targets (e.g., dopamine receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding poses. Focus on conserved residues (e.g., Asp110 in D₂R for salt-bridge formation).
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water model).
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities for structure-activity relationship (SAR) refinement .

Q. How can researchers design controlled degradation studies to assess stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C.
  • LC-MS/MS Monitoring : Identify degradation products (e.g., dehydrohalogenation or hydrolysis byproducts).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life and storage requirements .

Q. Methodological Considerations for Data Interpretation

  • Contradiction Analysis : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and cross-validate with independent techniques (e.g., SPR for binding kinetics vs. fluorescence polarization) .
  • Theoretical Frameworks : Link findings to dopamine receptor allosteric modulation theories or structure-based drug design principles to contextualize results .

Properties

IUPAC Name

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXGFAVTAAQOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017951
Record name (+/-)-Chloro-APB hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74115-01-8
Record name 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74115-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Chloro-APB hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.0 g (0.0095 mole) of 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, 5.5 g (0.04 mole) of potassium carbonate and 1.15 g (0.0095 mole) of allyl bromide in 80 ml of dry dimethylformamide was refluxed for 45 minutes, filtered and the filtrate evaporated to dryness. The residue was dissolved in ethyl acetate, washed with water and dried and concentrated to the light yellow oil (2.46 g, 78%). T.l.c. (10% methanol in chloroform) showed no starting material. The crude benzazepine was dissolved in 50 ml of dry methylene chloride and treated dropwise at -15° to -10° with 4.5 g (0.018 mole) of boron tribromide in 25 ml of dry methylene chloride. After being stirred at 0° for 2 hours, then at room temperature for one hour, the reaction was recooled, treated with excess methanol and evaporated to a tan solid. The crude product was dissolved in a little 2-propanol, diluted with ether and chilled to give 1.25 g (52%) of white 3-allyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide; m.p. 200°-201°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

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